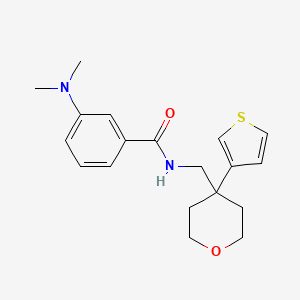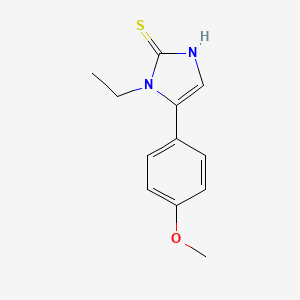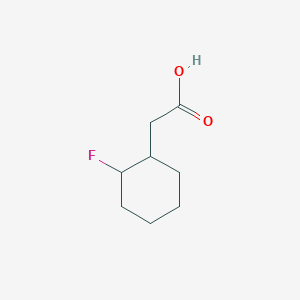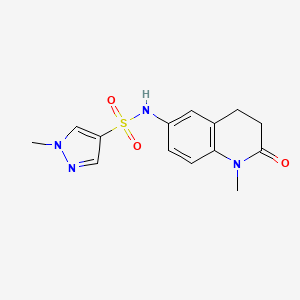![molecular formula C12H9N3O B2498494 7-Phenylpyrrolo[2,1-f][1,2,4]triazin-2-ol CAS No. 1318629-63-8](/img/structure/B2498494.png)
7-Phenylpyrrolo[2,1-f][1,2,4]triazin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL is a heterocyclic compound with the molecular formula C12H9N3O. It is characterized by a pyrrolo[2,1-F][1,2,4]triazine core structure substituted with a phenyl group at the 7-position and a hydroxyl group at the 2-position.
Wissenschaftliche Forschungsanwendungen
7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Safety and Hazards
Wirkmechanismus
Target of Action
7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL is a unique bicyclic heterocycle that possesses numerous activities against diverse therapeutic targets . It has been found to be active against a wide range of biological targets, including Eg5 inhibitors , VEGFR-2 inhibitors , anticancer agents as dual inhibitors of c-Met/VEGFR-2 , EGFR inhibitor slowing cellular proliferation of the human colon tumor cell line , anaplastic lymphoma kinase (ALK) inhibitor , IGF-1R and IR kinase inhibitor , pan-Aurora kinase inhibitor , EGFR and HER2 protein tyrosine dual inhibitor , and hedgehog (Hh) signaling pathway inhibitor .
Mode of Action
For example, as an EGFR inhibitor, it can slow cellular proliferation of the human colon tumor cell line .
Biochemical Pathways
The compound affects various biochemical pathways depending on the target it interacts with. For instance, as an inhibitor of the hedgehog (Hh) signaling pathway, it can potentially disrupt the pathway, leading to downstream effects .
Pharmacokinetics
It is known that c-nucleosides, which include this compound, have shown enhanced metabolism and pharmacokinetic properties compared to the n-nucleosides mainly due to the presence of a strong c–c glycosidic bond and a nonnatural heterocyclic base .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific target and the biological context. For example, as an anticancer agent, it can inhibit the growth of cancer cells by interacting with specific targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole derivatives with hydrazine derivatives under controlled conditions. For instance, the synthesis can begin with the N-amination of methyl pyrrole-2-carboxylate using an aminating agent like NH2Cl, followed by cyclization to form the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl and hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[2,1-F][1,2,4]triazine: The parent compound without the phenyl and hydroxyl substitutions.
7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine: A derivative with a bromine and methylsulfanyl group.
Uniqueness
7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its hydrophobic interactions, while the hydroxyl group contributes to hydrogen bonding capabilities .
Eigenschaften
IUPAC Name |
7-phenyl-1H-pyrrolo[2,1-f][1,2,4]triazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-13-8-10-6-7-11(15(10)14-12)9-4-2-1-3-5-9/h1-8H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBNBMUFXLIODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C3N2NC(=O)N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2498411.png)
![2-[(4-Fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498412.png)

![Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate](/img/structure/B2498416.png)


![1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone](/img/structure/B2498421.png)

![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498423.png)
![4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2498430.png)

![N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2498432.png)


